
1-(difluoromethyl)-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(difluoromethyl)-1H-indol-7-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as ClCF₂H. The reaction is typically carried out in the presence of a base and a suitable solvent.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating reagents like TMSCF₂H (trimethylsilyl difluoromethyl) in the presence of a catalyst.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the indole substrate.
Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include bases, acids, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-1H-indol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a bioisostere for amine groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-1H-indol-7-amine involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-1H-indol-7-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-1H-indol-7-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Methyl)-1H-indol-7-amine: The presence of a methyl group instead of a difluoromethyl group results in different lipophilicity and hydrogen bonding capabilities.
1-(Chloromethyl)-1H-indol-7-amine: The chloromethyl group imparts different electronic properties compared to the difluoromethyl group .
The unique properties of this compound, such as its ability to act as a hydrogen bond donor and its bioisosteric properties, make it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H8F2N2 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)indol-7-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2 |
Clave InChI |
BESYIEBGZSVQDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)



![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)


